molecular formula C23H25FN2O3S B2888150 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole CAS No. 878060-48-1

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole

Cat. No. B2888150
CAS RN: 878060-48-1
M. Wt: 428.52
InChI Key: XEXIEJHKIXRUGB-UHFFFAOYSA-N
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Description

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole is a chemical compound that has been extensively studied for its potential in scientific research. This compound is also known as TAK-659 and has gained significant attention due to its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Domino Synthesis of Azepino Fused Diindoles

An efficient protocol for synthesizing a novel class of azepino fused diindoles has been reported, leveraging isatin tethered N-sulfonyl-1,2,3-triazoles and indoles. This synthesis showcases a broad substrate scope, yielding up to 81%. The synthesized molecules demonstrate potential in reversible catalytic hydrogenation and photophysical applications, suggesting their utility in developing advanced materials and chemical probes (Nilesh Kahar et al., 2020).

Aminoacylation of Indoles and Pyrroles

A multicomponent one-pot cascade reaction for aminoacylation of indoles and pyrroles has been developed, indicating the formation of oxo-tryptamines and oxo-pyrroloethanamines under mild conditions. This methodological advancement underscores the versatility of sulfonyl-indole frameworks in synthesizing complex nitrogen-containing heterocycles, which are pivotal in medicinal chemistry and materials science (Joshua S. Alford & H. Davies, 2014).

Tandem Copper Catalysis for Triazoloindoles

The preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem catalysis underscores the compound's utility as α-imino rhodium carbene precursors. This study reveals the compound's potential in constructing a range of valuable indole molecules, highlighting its importance in synthetic organic chemistry for generating complex molecular architectures (Yanpeng Xing et al., 2014).

Antioxidant Activity of Selanyl-Indole Derivatives

Research into the synthesis and antioxidant activity of 3-selanyl-1H-indole derivatives reveals their potential in mitigating oxidative stress. This suggests applications in developing antioxidants and therapeutic agents targeting diseases associated with oxidative damage (Beatriz M. Vieira et al., 2017).

Sequential Migration of Sulfonyl Groups

The sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from indoloazomethine ylides presents a novel methodological approach in organic synthesis. This process highlights the versatility of sulfonyl groups in facilitating complex transformations, contributing to the development of novel synthetic strategies (Namrim Heo et al., 2020).

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c24-19-11-9-18(10-12-19)17-30(28,29)22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXIEJHKIXRUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one

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